molecular formula C21H26N2O2 B6640869 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide

1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B6640869
M. Wt: 338.4 g/mol
InChI Key: CZBCKOYSNIIAAP-UHFFFAOYSA-N
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Description

1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural diversity .

Preparation Methods

The synthesis of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the hydroxyethyl group: This can be done through alkylation reactions.

    Formation of the carboxamide group: This step typically involves amidation reactions.

Industrial production methods for such compounds often involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-14-12-17-8-10-20(11-9-17)22-21(25)19-7-4-13-23(16-19)15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19,24H,4,7,12-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBCKOYSNIIAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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